molecular formula C13H18N2OS B399663 3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA

3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA

Cat. No.: B399663
M. Wt: 250.36g/mol
InChI Key: WWXSSFFZSQPJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-[2-(sec-butyl)phenyl]thiourea is a thiourea derivative characterized by a sec-butyl substituent at the ortho position of the phenyl ring and an acetyl group attached to the thiourea backbone. Thiourea derivatives are widely studied for their structural diversity and biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The presence of the sec-butyl group introduces steric bulkiness and lipophilicity, which may influence solubility, molecular packing in crystals, and interactions with biological targets.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36g/mol

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C13H18N2OS/c1-4-9(2)11-7-5-6-8-12(11)15-13(17)14-10(3)16/h5-9H,4H2,1-3H3,(H2,14,15,16,17)

InChI Key

WWXSSFFZSQPJFL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N’-(2-sec-butylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-acetyl-N’-(2-sec-butylphenyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-acetyl-N’-(2-sec-butylphenyl)thiourea involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. Its antibacterial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in target cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features References
This compound sec-butyl (ortho-phenyl), acetyl Not reported High lipophilicity; potential steric hindrance from sec-butyl
1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea Cyclobutyl (substituted), phenyl Not reported Rigid cyclobutyl group enhances structural stability; moderate bioactivity
1-Acetyl-3-phenylthiourea Phenyl, acetyl ~194.25 Lower steric bulk; simpler synthesis; limited bioactivity data
1-Benzoyl-3-[2-(3-benzoylthioureido)phenyl]thiourea Bis-benzoyl, phenyl ~465.56 Electron-withdrawing benzoyl groups; antioxidant activity reported
1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea CF₃ groups, cyclohexyl ~413.42 High electronegativity; potential for enhanced binding affinity

Crystallographic and Stability Insights

  • Crystal Packing : Cyclobutyl thioureas form stable crystals due to van der Waals interactions from bulky substituents . The sec-butyl group in the target compound may disrupt dense packing, reducing crystallinity.
  • Validation : Modern tools like SHELXL ensure accurate structural determination, critical for comparing thiourea derivatives .

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